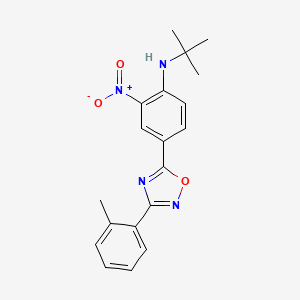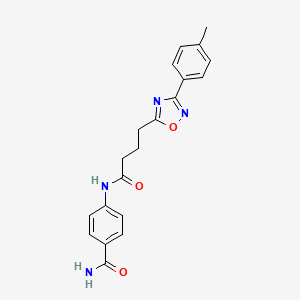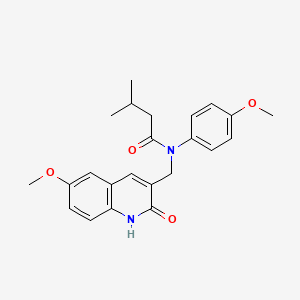
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide, also known as HMN-214, is a small molecule drug candidate that has shown potential in the treatment of cancer. It is a member of the family of isonicotinamide derivatives and has been extensively studied for its anticancer properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes involved in tumor angiogenesis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, activate the p53 pathway, and inhibit the Akt/mTOR pathway. It has also been shown to inhibit the expression of certain genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide for lab experiments is its potent anticancer activity. It has also been shown to have relatively low toxicity in animal models. However, its synthesis is complex and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide. One area of focus is the development of more efficient synthesis methods to increase its availability for research and potential clinical use. Another area of research is the identification of biomarkers that can predict response to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide treatment. Additionally, there is a need for further studies to evaluate its potential in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. This intermediate is then reacted with propylamine and isonicotinic acid to yield N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide.
Applications De Recherche Scientifique
The scientific research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisonicotinamide has focused on its potential as an anticancer agent. Studies have shown that it has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to be effective in inhibiting tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-10-23(20(25)14-6-8-21-9-7-14)13-16-11-15-12-17(26-2)4-5-18(15)22-19(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVBOYYMJOBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)




